molecular formula C33H35NO7 B1169401 Scutebarbatine Y CAS No. 1312716-27-0

Scutebarbatine Y

Cat. No.: B1169401
CAS No.: 1312716-27-0
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Description

Overview of Scutebarbatine Y within the Landscape of Natural Product Research

This compound is a natural product isolated from Scutellaria barbata D. Don, commonly known as "Ban Zhi Lian" in China or "Banjiryun" in Korea targetmol.comchemfaces.comchemfaces.com. This perennial herb, belonging to the Lamiaceae family, has a long history of use in traditional medicine for its heat-clearing and detoxifying properties, and for treating various inflammatory conditions and early-stage cancers targetmol.comscispace.com.

Chemically, this compound is classified as a neo-clerodane diterpenoid targetmol.comscispace.com. The broader class of neo-clerodane diterpenoids is notable for exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects targetmol.com. Its molecular formula is C33H35NO7, and it possesses a molecular weight of 557.643 g/mol targetmol.comchemfaces.comwikipedia.org. The compound is identified by its CAS number, 1312716-27-0 targetmol.comchemfaces.comchemfaces.comwikipedia.org.

The isolation and characterization of natural products like this compound are fundamental to drug discovery and development. These compounds often possess unique chemical scaffolds and mechanisms of action that are distinct from synthetic compounds, making them valuable leads for novel therapeutic strategies nih.govfluoroprobe.com.

Table 1: Key Chemical Properties of this compound

PropertyValueReference
SourceScutellaria barbata D. Don targetmol.comchemfaces.comchemfaces.com
Chemical ClassNeo-clerodane diterpenoid targetmol.comscispace.com
Molecular FormulaC33H35NO7 targetmol.comchemfaces.comwikipedia.org
Molecular Weight557.643 g/mol targetmol.comchemfaces.comwikipedia.org
CAS Number1312716-27-0 targetmol.comchemfaces.comchemfaces.comwikipedia.org

Academic Significance and Research Interests Surrounding this compound

The academic interest in this compound stems from its origin in a plant with established traditional medicinal uses and its classification within a chemically diverse and biologically active group of natural products. Researchers are particularly interested in its potential bioactivities, especially in the context of cancer research, given that Scutellaria barbata extracts and related scutebarbatine compounds have demonstrated efficacy against various malignant tumors targetmol.comscispace.comnih.govresearchgate.net.

Specific research interests revolve around elucidating the precise mechanisms by which this compound exerts its biological effects. Natural products often interact with multiple cellular targets and pathways, offering complex but potentially effective therapeutic interventions nih.govfluoroprobe.com. For instance, other scutebarbatine compounds have been investigated for their roles in inducing apoptosis, inhibiting cell proliferation, and modulating immune responses in cancer cells chemfaces.comresearchgate.netbiosynth.com. The structural complexity of diterpenoids also presents challenges and opportunities for synthetic and medicinal chemistry, aiming to modify these structures for improved efficacy or specificity.

Current Status and Research Trajectory of this compound Studies

Current research on this compound is primarily focused on its pharmacological activities, especially its antineoplastic potential. One notable finding indicates that this compound, alongside other scutebarbatines, can reverse multidrug resistance in certain cancer cell lines. In an in vitro study, this compound (at 20 µmol/L) demonstrated the ability to reverse multidrug resistance in HepG2/Adr cells, exhibiting reversal folds between 5.2 and 20.3 when compared to adriamycin medchemexpress.com. This particular finding highlights a significant area of research, as multidrug resistance remains a major challenge in cancer chemotherapy.

Table 2: Detailed Research Findings for this compound

ActivityConcentrationCell LineEffectReversal Fold (vs. Adriamycin)Reference
Reversal of Multidrug Resistance20 µmol/LHepG2/AdrReversed multidrug resistance5.2–20.3 medchemexpress.com

The broader research trajectory for scutebarbatine compounds, including this compound, involves detailed mechanistic studies to understand their interactions with cellular targets and signaling pathways nih.gov. Researchers are also exploring methods for structural modification, such as microbial biotransformation, to generate new derivatives with potentially enhanced or altered biological activities . The goal is to move beyond initial bioactivity screening towards comprehensive pharmacological profiling and, eventually, to assess their therapeutic potential.

Scope and Objectives of Comprehensive Academic Inquiry on this compound

The comprehensive academic inquiry into this compound aims to thoroughly characterize its chemical and biological profile. Key objectives include:

Structure-Activity Relationship (SAR) Studies: To understand how modifications to its chemical structure influence its biological activities, which is critical for rational drug design.

Mechanism of Action Elucidation: To identify the specific molecular targets, signaling pathways, and cellular processes modulated by this compound, particularly concerning its observed effects on multidrug resistance in cancer cells.

Pharmacological Profiling: To evaluate its full spectrum of biological activities beyond initial observations, potentially uncovering other therapeutic potentials.

Comparative Studies: To compare its efficacy and mechanisms with other known natural products and synthetic drugs, positioning it within the broader landscape of bioactive compounds.

Biosynthetic Pathway Investigation: To understand how Scutellaria barbata produces this compound, which could lead to biotechnological production methods or the discovery of related compounds.

By pursuing these objectives, academic research seeks to fully unravel the scientific significance of this compound, paving the way for its potential development as a valuable agent in medicinal chemistry and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-1-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-30(37)24-13-9-17-34-19-24)27(32(21,25)3)40-29(36)23-11-6-5-7-12-23/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWQIGHLLAXZMX-IWSWVWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316831
Record name Scutebarbatine Y
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312716-27-0
Record name Scutebarbatine Y
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312716-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutebarbatine Y
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Analogues of Scutebarbatine Y

Methodologies for Structural Elucidation of Scutebarbatine Y

Spectroscopic analysis is fundamental to the structural characterization of novel natural compounds such as this compound. The process typically involves a suite of techniques that, when used in concert, allow for an unambiguous assignment of the molecular structure. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula. For this compound, the molecular formula has been established as C₃₃H₃₅NO₇. chemfaces.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized:

¹H-NMR: Identifies the types and number of protons in the molecule and their immediate electronic environment.

¹³C-NMR: Determines the number and types of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity within the molecule. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

While the specific spectral data for this compound is not detailed in the available literature, the structural elucidation of its close analogues, such as Scutebarbatine F, was achieved through extensive analysis of HRESIMS, 1D, and 2D NMR data. nih.gov This established methodology is the standard for characterizing new neo-clerodane diterpenoids from Scutellaria barbata. nih.govtandfonline.com

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a molecule. This technique involves crystallizing the compound and analyzing how the crystal lattice diffracts X-rays, providing a precise three-dimensional map of the atoms. For many neo-clerodane diterpenoids isolated from Scutellaria barbata, X-ray crystallography has been successfully used to confirm their structures and establish the absolute stereochemistry. However, there is no specific mention in the surveyed literature of the application of crystallographic analysis to this compound itself. Its structure has been determined through the comprehensive spectroscopic methods described previously.

Classification of this compound within Neo-Clerodane Diterpenoids

This compound belongs to the large and structurally diverse family of neo-clerodane diterpenoids. nih.govtandfonline.comresearchgate.net Diterpenoids are C20 compounds derived from isoprene (B109036) units. The clerodane classification is defined by a specific bicyclic decalin core structure and a side chain at the C-9 position. nih.gov

The "neo-clerodane" designation refers to a specific stereochemical arrangement at the junction of the two rings in the decalin core. A key feature of many neo-clerodane diterpenoids isolated from Scutellaria species, including this compound, is a 13-spiro subtype structure. nih.govjst.go.jp This involves an ether bridge between C-8 and C-13 and a γ-lactone moiety, creating a distinctive spirocyclic system. scispace.com

Comparative Structural Analysis with Related Scutebarbatine Analogues and Derivatives

Scutellaria barbata is a rich source of dozens of structurally related neo-clerodane diterpenoids. researchgate.net this compound shares a common neo-clerodane skeleton with numerous analogues, including Scutebarbatine A, Scutebarbatine F, Scutebarbatine G, and Scutebarbatines W-Z. jst.go.jpresearchgate.net The structural diversity within this family arises primarily from variations in the type and position of ester functional groups attached to the core skeleton.

These substituents are often nicotinoyl, benzoyl, or acetyl groups. This compound is characterized by the presence of both benzoyl (Bz) and nicotinoyl (Nic) ester groups. The specific placement of these groups on the shared scaffold differentiates it from its analogues and is a key determinant of its chemical identity. For instance, the structures of several related compounds were revised based on careful reanalysis of their NMR data, highlighting the subtle but critical differences in their substitution patterns. jst.go.jp

The following table provides a comparative overview of the substituents found in this compound and some of its closely related analogues.

Compound NameR¹ SubstituentR² SubstituentKey Structural Feature
This compound Benzoyl (Bz)Nicotinoyl (Nic)13-spiro neo-clerodane
Scutebarbatine F Nicotinoyl (Nic)Benzoyl (Bz)13-spiro neo-clerodane nih.gov
Scutebarbatine G Nicotinoyl (Nic)Nicotinoyl (Nic)13-spiro neo-clerodane jst.go.jp
Scutebarbatine A Nicotinoyl (Nic)Nicotinoyl (Nic)Standard neo-clerodane (non-spiro)
Barbatin A Nicotinoyl (Nic)Acetyl (Ac)13-spiro neo-clerodane jst.go.jp

Biosynthesis and Natural Origin of Scutebarbatine Y

Identification of Botanical Source: Scutellaria barbata

Scutebarbatine Y is a natural product isolated from Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae (mint) family targetmol.compharmaffiliates.com. This plant, commonly known as Ban Zhi Lian in Traditional Chinese Medicine (TCM), is widely distributed across southern China and Korea. Scutellaria barbata is a significant source of bioactive clerodane diterpenoids, including this compound, which have garnered considerable attention in phytochemical research pharmaffiliates.com.

Proposed Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound, as a neo-clerodane diterpenoid, initiates from the general terpenoid pathway, with geranylgeranyl diphosphate (B83284) (GGPP) serving as a common precursor for plant diterpenoids targetmol.com. The initial steps of clerodane diterpenoid biosynthesis occur within the plastids targetmol.com.

The pathway generally involves the sequential action of two classes of diterpene synthases (diTPSs): Class II and Class I. Class II diTPSs catalyze the cyclization of GGPP to form polycyclic scaffolds. In Scutellaria barbata, key Class II diterpene synthases, such as SbarKPS1 and SbarKPS2, are responsible for generating crucial intermediates. SbarKPS1 has been characterized as a monofunctional (-)-kolavenyl diphosphate synthase ((-)-KPS), while SbarKPS2 (and SbaiKPS1 from the related S. baicalensis) produces neo-cleroda-4(18),13E-dienyl diphosphate. Following the formation of these central diterpene scaffolds, further modifications involving cytochrome P450 monooxygenases (P450s) and other modifying enzymes are anticipated to lead to the diverse array of clerodane diterpenoids, including the formation of the furan (B31954) moiety present in some clerodanes. However, the precise and detailed enzymatic steps specifically converting these foundational scaffolds into this compound remain an active area of investigation.

Enzymatic and Genetic Basis of this compound Biosynthesis

Recent advancements, including the assembly of a chromosome-level genome for Scutellaria barbata, have significantly contributed to identifying the enzymatic and genetic components underlying clerodane diterpenoid biosynthesis.

Key Enzymes and Genes Identified in Scutellaria barbata Diterpenoid Biosynthesis:

Enzyme Class / Gene NameFunction / ProductExpression PatternReference
Diterpene Synthases (diTPSs)Initiate cyclization of GGPP to form scaffoldsVaried by gene; tissue-specific
SbarKPS1 (Class II diTPS)Monofunctional (-)-Kolavenyl diphosphate (KPP) synthasePrimarily leaves and flowers
SbarKPS2 (Class II diTPS)Produces neo-cleroda-4(18),13E-dienyl diphosphatePrimarily leaves and flowers
SbTPS8 (Diterpene Synthase)Normal-CPP synthase; involved in miltiradiene (B1257523) production with SbTPS12Root and flower
SbTPS9 (Diterpene Synthase)ent-CPP synthase; involved in gibberellin biosynthesisNot specified for specific tissue in this context
SbTPS12 (Class I diTPS)Reacts with SbTPS8 to produce miltiradiene; less promiscuousRoot and flower
Cytochrome P450sFurther modify diterpene scaffolds (e.g., furan moiety formation)Generally involved in secondary metabolism

Table 1: Key Enzymes and Genes in Scutellaria barbata Diterpenoid Biosynthesis

The tandem duplication and subsequent sub-functionalization of genes like SbarKPS1 and SbarKPS2 are believed to have contributed to the evolution and diversification of clerodane diterpenoids in Scutellaria barbata. While these class II diTPSs are crucial for the initial cyclization, the downstream class I diTPSs responsible for subsequent dephosphorylation steps in clerodane biosynthesis are less clearly defined. Transcriptome analyses have provided an overview of terpenoid biosynthesis and identified numerous terpene synthase genes within S. barbata, laying groundwork for future functional characterization to enhance production of these bioactive compounds through genetic engineering.

Environmental and Physiological Factors Influencing Biosynthetic Production

The production of specialized metabolites like this compound in Scutellaria barbata is influenced by various physiological factors, particularly concerning tissue-specific accumulation. Research indicates that the primary sites of expression for key clerodane diterpene synthases, such as SbarKPS1 and SbarKPS2, are the leaves and flowers of the plant. This expression pattern correlates with the higher accumulation of major clerodane diterpenoids, including scutebarbatine A and B, in these aerial parts compared to roots and stems. This suggests that the biosynthesis and accumulation of scutebarbatines are predominantly localized to the photosynthetic and reproductive tissues of Scutellaria barbata.

Chemical Synthesis and Derivatization Strategies for Scutebarbatine Y

Total Synthesis Approaches for Scutebarbatine Y

While a formal total synthesis of this compound has not yet been reported in the scientific literature, the broader field of clerodane and neo-clerodane diterpenoid synthesis provides a robust framework for conceptualizing potential synthetic routes.

A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the side chain from the decalin core. This central bicyclic system, with its specific stereochemistry, represents the primary synthetic challenge. Key bond disconnections would focus on the formation of the decalin ring system and the installation of the various oxygenated functionalities.

Strategic considerations for the synthesis of the decalin core often involve intramolecular Diels-Alder reactions to establish the bicyclic framework with a degree of stereocontrol. nih.gov Another powerful strategy is the use of a convergent approach, where two fragments of comparable complexity are synthesized independently and then coupled at a late stage. For trans-clerodane diterpenoids, a common strategy involves the coupling of an oxacyclic fragment with a trans-hydronaphthalene fragment. nih.gov

For this compound, a potential retrosynthetic strategy could involve the following key steps:

Late-stage introduction of the butenolide side chain: This could be achieved via a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to append the side chain to a suitably functionalized decalin core.

Construction of the functionalized decalin core: This is the most challenging aspect. A plausible approach would be to construct the decalin system with the required stereocenters through a series of stereoselective reactions, such as asymmetric Diels-Alder reactions, aldol condensations, or Michael additions. researchgate.netnih.govwhiterose.ac.uk The oxygenated functionalities could be introduced through stereoselective reductions, epoxidations, and hydroxylations.

Chiral pool synthesis: Starting from a readily available chiral natural product, such as a terpene or a steroid, could provide a head start in establishing the desired stereochemistry of the decalin core.

The furan (B31954) ring, a common feature in many clerodane diterpenoids, can be constructed through various methods, including the oxidative cyclization of appropriate precursors catalyzed by enzymes like cytochrome P450 monooxygenases. nih.govnih.gov While this compound possesses a butenolide instead of a furan, the biosynthetic and synthetic strategies for furan-containing clerodanes can offer valuable insights.

Table 1: Key Retrosynthetic Disconnections for a Hypothetical this compound Synthesis
DisconnectionCorresponding Forward ReactionKey Challenge
Butenolide side chainWittig / Horner-Wadsworth-Emmons olefinationStereocontrol of the double bond (E/Z selectivity)
Decalin C-C bondsIntramolecular Diels-Alder / Annulation reactionsControl of multiple contiguous stereocenters
C-O bonds on decalinStereoselective reductions / hydroxylationsRegio- and stereoselectivity

The control of stereochemistry is paramount in the synthesis of neo-clerodane diterpenoids. The decalin core of this compound contains several contiguous stereogenic centers that must be established with high fidelity. Several powerful methodologies have been developed for the stereoselective synthesis of such systems.

Substrate-controlled diastereoselective reactions: By carefully choosing the conformation of a cyclic precursor, it is possible to direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Chiral auxiliary-mediated synthesis: The temporary attachment of a chiral auxiliary to an achiral substrate can guide the stereochemical course of a reaction, after which the auxiliary can be removed.

Asymmetric catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in key bond-forming reactions. For instance, asymmetric Diels-Alder reactions have been successfully employed in the synthesis of clerodane diterpenoids to set multiple stereocenters in a single step with high enantiomeric excess. nih.gov

The stereoselective construction of the decalin skeleton is a central theme in the synthesis of clerodane diterpenoids. nih.govrsc.org Strategies often rely on diastereoface-selective reactions on rigid ring systems, conformational preferences in equilibrium, and diastereoselective cyclizations.

Semi-Synthesis and Biocatalytic Transformations of this compound Precursors

Given the complexity of a total synthesis, semi-synthetic approaches starting from readily available natural products are an attractive alternative. For this compound, a potential precursor could be another, more abundant, clerodane diterpenoid isolated from natural sources. Chemical modifications of such a precursor could then be performed to arrive at the target molecule.

Biocatalysis offers a powerful tool for the selective functionalization of complex molecules under mild conditions. The use of microorganisms or isolated enzymes can achieve transformations that are difficult to perform with traditional chemical methods. A notable example is the microbial transformation of Scutebarbatine F, a structurally related neo-clerodane diterpenoid, by Streptomyces sp. This biotransformation resulted in the hydroxylation and acetylation of the parent molecule at various positions, demonstrating the potential of biocatalysis to generate novel Scutebarbatine analogs. researchgate.net This approach could potentially be applied to precursors of this compound to introduce specific hydroxyl groups with high regio- and stereoselectivity.

Table 2: Examples of Biocatalytic Transformations Relevant to Scutebarbatine Synthesis
Biocatalyst TypeReaction TypePotential Application for this compound Synthesis
Cytochrome P450 MonooxygenasesHydroxylationRegioselective and stereoselective introduction of hydroxyl groups on the decalin core. semanticscholar.orgdoaj.org
Hydrolases (e.g., Lipases, Esterases)Acylation/DeacylationSelective protection or deprotection of hydroxyl groups.
Whole-cell biotransformation (e.g., Streptomyces sp.)Hydroxylation, AcetylationModification of advanced intermediates or precursors. researchgate.net

Design and Synthetic Methodologies for Novel this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. The design of these novel molecules often focuses on modifying specific functional groups of the parent compound to investigate their role in biological activity.

Synthetic methodologies for creating these derivatives can range from simple functional group transformations to more complex modifications of the carbon skeleton. For example, esterification or etherification of the hydroxyl groups on the decalin core can be readily achieved to probe the importance of these functionalities for biological activity. Modification of the butenolide side chain is another key area for derivatization.

The synthesis of coumarin derivatives, which also feature a lactone ring system, often involves well-established chemical reactions that could be adapted for the modification of the butenolide moiety in this compound. mdpi.com

Molecular and Cellular Mechanisms of Action of Scutebarbatine Y

Intervention in Key Cellular Signaling Pathways

EGFR and STAT3 Pathway Influences

There is no specific scientific evidence to date that directly links Scutebarbatine Y to the modulation of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Research on other compounds from Scutellaria barbata, such as Scutebarbatine A, has shown an inhibitory effect on the EGFR signaling pathway. Additionally, extracts of Scutellaria barbata have been found to suppress the IL-6-inducible STAT3 pathway. However, these findings cannot be directly attributed to this compound without specific investigation.

p53 Signaling Pathway Involvement

The role of this compound in the p53 signaling pathway is currently unknown. Studies on ethanol extracts of Scutellaria barbata have indicated a modulation of the p53 pathway in human colon carcinoma cells, where the phosphorylation and activation of p53 were enhanced. This suggests that constituents of the plant may interact with this critical tumor suppressor pathway, though the specific contribution of this compound has not been elucidated.

SIRT1 Pathway Modulation

Direct evidence of this compound modulating the SIRT1 (Sirtuin 1) pathway is not present in the current scientific literature. SIRT1 is a crucial regulator of cellular processes, including metabolism and stress responses. While some natural compounds are known to interact with SIRT1, no such activity has been reported for this compound.

Impact on Cellular Energetics and Metabolic Fluxes

The effects of this compound on cellular energetics and metabolic fluxes have not been investigated. Understanding how a compound affects cellular metabolism is vital for determining its therapeutic potential, but this area remains an unexplored facet of this compound's biological activity.

Role in Cellular Oxidative Stress Response

Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

There is no available research detailing the role of this compound in the generation of Reactive Oxygen Species (ROS) or its potential ROS scavenging mechanisms. In contrast, studies on the related compounds Scutebarbatine A and Scutebarbatine B have demonstrated an increase in intracellular ROS levels in breast cancer cells. This highlights a potential area for future research into the specific activities of this compound.

Pharmacological Target Identification and Validation for Scutebarbatine Y

Methodologies for Identifying Direct Molecular Targets

Identifying the direct molecular targets of a compound is the initial phase in understanding its pharmacological profile. This often involves techniques that can detect direct physical interactions between the compound and cellular proteins.

Biochemical assays are designed to measure the direct binding affinity or inhibitory activity of a compound against a purified target protein in vitro. These assays typically involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme inhibition assays, which quantify the interaction between a compound and its presumed target. Based on the available research, detailed findings on the development of specific biochemical assays for quantifying direct compound-target binding of Scutebarbatine Y have not been explicitly reported.

Proteomic profiling and chemical proteomics approaches are powerful tools for unbiased identification of protein targets by analyzing global protein changes or specific compound-protein interactions within complex biological systems. Techniques such as affinity-based protein profiling (ABPP) or quantitative proteomics (e.g., using SILAC or TMT labeling) can reveal proteins that directly bind a compound or whose expression/modification is altered in response to treatment. For this compound, specific detailed research findings using proteomic profiling or chemical proteomics approaches for direct target identification were not identified in the reviewed literature.

Strategies for Target Validation and Mechanistic Confirmation

Once potential molecular targets are identified, validation strategies are employed to confirm that these interactions are biologically relevant and contribute to the observed pharmacological effects.

Functional genomics approaches, including CRISPR-Cas9 gene editing, RNA interference (RNAi) for gene knockdown, and gene overexpression, are used to manipulate the expression levels of a hypothesized target gene and observe the impact on the compound's activity. If the compound's effect is diminished or enhanced upon manipulation of the target gene, it provides strong evidence for the target's role in the compound's mechanism of action. Specific studies utilizing CRISPR, RNAi, or gene overexpression to validate a direct molecular target for this compound have not been detailed in the available research.

Pharmacological tool molecules are well-characterized compounds with known selectivity and activity against specific targets. These tools can be used to validate a proposed target by mimicking or blocking the effect of the test compound. For instance, if a known inhibitor of a hypothesized target abrogates the effects of this compound, it supports the target's relevance. Research explicitly demonstrating the utilization of pharmacological tool molecules to validate a specific target for this compound was not found in the reviewed literature.

Cell-based assays are critical for assessing compound-target interactions in a physiological context, providing insights into cellular permeability, stability, and target binding within living cells. These assays aim to quantify the direct interaction between a compound and its target inside the cell, often complementing in vitro biochemical data. While specific assays designed to quantify direct target engagement (e.g., Cellular Thermal Shift Assay - CETSA) for a specific molecular target of this compound were not identified in the search, one notable cellular finding for this compound is its ability to reverse multidrug resistance. In HepG2/Adr cells, this compound at a concentration of 20 μmol/L was shown to reverse multidrug resistance, exhibiting reversal folds ranging from 5.2 to 20.3 when compared to adriamycin sci-hub.se. This indicates a cellular activity, suggesting an interaction with cellular machinery involved in drug efflux or resistance mechanisms, although the precise molecular target responsible for this reversal effect was not explicitly identified or validated through direct target engagement quantification assays in the provided context. sci-hub.se

Table: Reversal of Multidrug Resistance by this compound in HepG2/Adr Cells

CompoundConcentration (μmol/L)EffectReversal Fold (vs. Adriamycin)Reference
This compound20Reversal of multidrug resistance5.2 – 20.3 sci-hub.se

Mechanistic Deconvolution Strategies to Elucidate Primary Targets

Mechanistic deconvolution strategies are critical in chemical biology and drug discovery to ascertain the precise molecular mechanisms by which small molecules exert their observed biological effects fluoroprobe.comebi.ac.uk. These strategies aim to identify the direct protein targets responsible for a compound's activity and to delineate the signaling pathways it modulates fluoroprobe.com.

For this compound, specific mechanistic deconvolution studies detailing its primary targets are not extensively documented within the provided information. However, one notable finding relates to its capacity to reverse multidrug resistance. Research indicates that this compound, at a concentration of 20 µmol/L, was capable of reversing multidrug resistance in HepG2/Adr cells, demonstrating a reversal fold ranging from 5.2 to 20.3 when compared to adriamycin sci-hub.se. This suggests an interaction with cellular mechanisms responsible for drug efflux or resistance, although the precise primary protein targets mediating this effect have not been elucidated in the provided data.

While the general anti-tumor effects of Scutellaria barbata extract have been linked to the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK signaling pathway (ERK, JNK, p38), and NFκB pathway nih.gov, these broad effects are attributed to the complex mixture of compounds within the extract and not specifically deconvoluted to this compound.

Table 1: Observed Effect of this compound on Multidrug Resistance

CompoundConcentrationCell LineEffect on Multidrug ResistanceReversal Fold (vs. Adriamycin) [Index]
This compound20 µmol/LHepG2/AdrReversal5.2–20.3 sci-hub.se

Analysis of this compound within Protein-Protein Interaction Networks

Protein-protein interaction networks (PPIs) are fundamental for understanding cellular physiology and disease states, providing insights into how proteins interact to carry out biological functions mdpi.comnih.gov. Analyzing compounds within these networks can help identify their targets, off-targets, and the broader pathways they influence plos.orgmskcc.org.

For this compound, specific analysis detailing its role or its direct targets' involvement within protein-protein interaction networks is not explicitly available in the provided research. While the importance of network pharmacology in exploring the complex mechanisms of traditional Chinese medicine components, which often involve multiple compounds and targets, is recognized fluoroprobe.com, detailed network analyses specific to this compound have not been presented. General studies on Scutellaria barbata indicate its ability to regulate immune function, with observed changes in cytokine levels (e.g., decreases in IL-17, IL-10, FOXP3, TGF-beta1, RORgammat, and IL-6; increases in IL-2 and IFN-gamma) nih.gov. However, these are associated with the collective effects of the plant's constituents, including various flavonoids and scutebarbatines, without attributing specific network modulation to this compound itself.

Further research focusing on specific target identification methods, such as chemical proteomics or affinity chromatography, coupled with detailed bioinformatics analysis of protein-protein interaction networks, would be necessary to fully elucidate the precise molecular mechanisms and network-level impact of this compound.

Structure Activity Relationship Sar Studies of Scutebarbatine Y and Its Analogues

Elucidation of Key Pharmacophores and Structural Motifs Critical for Biological Activity

Information detailing the key pharmacophores and structural motifs of Scutebarbatine Y that are critical for its biological activity is not available in the provided search results. While studies on other compounds from Scutellaria barbata, such as flavonoids, have identified essential features for their activity, this information cannot be directly extrapolated to this compound. For instance, research on flavonoids from this plant has shown that the presence of 4'-hydroxyl and 6-hydroxyl/methoxy groups can be crucial for certain biological activities nih.gov. However, without specific studies on this compound, its essential pharmacophoric features remain unidentified.

Impact of Specific Functional Group Modifications on Potency and Selectivity

There is no available research detailing the impact of specific functional group modifications on the potency and selectivity of this compound. SAR studies typically involve synthesizing analogues with modified functional groups to observe the effects on biological activity. Such studies are fundamental in medicinal chemistry for optimizing lead compounds. The absence of this information for this compound means that the contributions of its specific functional groups to its potential therapeutic effects are currently unknown. General principles of SAR suggest that modifications to a molecule's structure can significantly alter its biological profile, but without experimental data for this compound, any discussion would be purely speculative.

Computational Approaches in SAR Analysis (e.g., QSAR, Pharmacophore Modeling, Molecular Docking)

Computational methods are powerful tools in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with molecular targets.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model can be generated based on the structures of known active molecules or the binding site of a target protein nih.govdovepress.com. For a compound like this compound, a pharmacophore model could theoretically be developed if a set of active analogues were available or if its biological target was known. This model would then guide the design of new, potentially more potent compounds.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns nih.gov. Molecular docking studies have been performed on other constituents of Scutellaria barbata to explore their binding to various protein targets nih.gov. If the biological target of this compound were identified, molecular docking could be employed to understand its binding mode and to guide the design of analogues with improved affinity. For example, in silico studies of Scutebarbatine A have involved molecular docking to investigate its interactions with proteins like BRD4 researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. The development of a QSAR model for this compound would require a dataset of structurally related analogues with corresponding biological activity data, which is currently unavailable.

Rational Design Principles for Optimized this compound Analogues

The rational design of optimized analogues of a compound is contingent on a solid understanding of its SAR. Without data on the key pharmacophores and the effects of functional group modifications for this compound, it is not possible to establish specific design principles for its optimization. The general principles of rational drug design would involve identifying the active pharmacophore, understanding its interaction with its biological target, and then making targeted modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Analytical Methodologies for Scutebarbatine Y and Its Metabolites

Advanced Chromatographic Techniques (e.g., UHPLC, HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental analytical tools widely employed for the separation, identification, and quantification of components within complex mixtures, including natural products such as Scutebarbatine Y nih.gov. HPLC, a well-established technique, utilizes a liquid mobile phase forced through a stationary phase to achieve separation based on differential interactions nih.gov. It offers versatility and reliability for a broad spectrum of applications, including pharmaceutical analysis fluoroprobe.com.

UHPLC represents a significant advancement over conventional HPLC. It operates at higher pressures (up to 15,000 psi) and utilizes smaller stationary phase particles (typically less than 2 microns) nih.govfluoroprobe.com. These innovations lead to faster analysis times, improved resolution, and enhanced sensitivity due to narrower peaks and better signal-to-noise ratios nih.govfluoroprobe.com. UHPLC is particularly advantageous for complex samples or high-throughput analysis, offering excellent peak shape and solvent savings nih.gov. Both HPLC and UHPLC are integral for both preparative isolation of target compounds and their precise quantitative analysis in various matrices vulcanchem.comfluoroprobe.comchem960.com. For instance, HPLC has been effectively used for quantifying compounds in samples with high sensitivity and precision nih.gov.

Mass Spectrometry-Based Characterization (e.g., Q-Orbitrap-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular mass and structure of compounds, particularly effective for complex natural products invivochem.cnwikipedia.org. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions through processes like collision-induced dissociation (CID), providing characteristic fragment patterns.

Q-Orbitrap-MS/MS (Quadrupole-Orbitrap-Mass Spectrometry) stands out for its remarkable sensitivity and high-resolution capabilities. This hybrid system combines the selective ion filtering of a quadrupole with the high mass accuracy and resolution of an Orbitrap mass analyzer. It is widely applied in the comprehensive chemical composition analysis of complex samples, including traditional Chinese medicine (TCM) invivochem.cn. The high mass accuracy of Orbitrap mass analysis is crucial for distinguishing isobaric molecular ions and providing detailed insights into the compositions of complex mixtures wikipedia.org. For example, in a study on Scutebarbatine A, a related compound from Scutellaria barbata, ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole-Orbitrap high-resolution mass spectrometry (UPLC-Q-Orbitrap-HRMS) was successfully employed for comprehensive metabolite identification.

Spectroscopic Methods for Compound Purity Assessment and Quantitative Analysis

Spectroscopic methods involve the analysis of atomic and molecular structures through their interaction with electromagnetic radiation, providing valuable information for both qualitative and quantitative analysis. These techniques are essential for assessing compound purity and determining concentrations.

Common spectroscopic methods utilized include:

UV-Visible Spectroscopy: Used for both qualitative identification by comparing absorption spectra and quantitative analysis based on Beer's law (A = ε b C), which relates absorbance to concentration.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Raman Spectroscopy: Offers complementary structural information to IR spectroscopy, often used for material identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly powerful technique for detailed structural elucidation, purity assessment, and quantitative analysis. Quantitative NMR (qNMR) is considered a primary ratio method, allowing the direct determination of substance ratios in a mixture or absolute amounts using simple reference substances. NMR can identify impurities, elucidate their structures, monitor decomposition, and determine isomeric composition.

Development of Bioanalytical Methods for this compound in Complex Biological Matrices

The development of bioanalytical methods is a critical step in understanding the behavior of this compound within biological systems. This process involves creating analytical procedures to accurately locate and measure the compound and its metabolites in complex biological matrices such as blood, plasma, serum, urine, and feces.

A significant challenge in bioanalysis is the complex nature of biological matrices, which can interfere with analyte measurement. To overcome these matrix effects, meticulous sample preparation techniques are employed, including:

Protein Precipitation (PP): Used to remove proteins from samples by adding precipitating agents.

Liquid-Liquid Extraction (LLE): Partitions analytes between two immiscible solvents to isolate the compound of interest.

Solid Phase Extraction (SPE): Employs an adsorbent material to selectively separate analytes from the sample matrix.

Modern bioanalysis often combines high-throughput sample preparation with hyphenated analytical equipment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and critical technique for drug bioanalysis, offering both high sensitivity and throughput. The validity of these bioanalytical methods must be thoroughly established to ensure their suitability for biomedical applications, involving parameters such as accuracy, precision, selectivity, sensitivity, and stability. For example, in a study on Scutebarbatine A, the metabolism was explored by investigating samples from rat plasma, bile, urine, and feces using UPLC-Q-Orbitrap-HRMS, demonstrating the application of bioanalytical methods in complex biological matrices.

Identification and Characterization of this compound Metabolites

Understanding the metabolic transformations (biotransformation) of this compound is crucial, as drug metabolism dictates the fate and elimination of compounds within the body wikipedia.org. Metabolite identification is essential early in the drug discovery and development process because metabolites may exhibit pharmacological activity, or conversely, be toxic wikipedia.org. High-resolution mass spectrometry (HRMS) plays a key role in the accurate identification of these metabolites wikipedia.org. For instance, in a study investigating the metabolism of Scutebarbatine A in rats, a total of 20 metabolites were identified, comprising both Phase I and Phase II transformations.

Phase I Metabolic Transformations (e.g., Oxidation, Reduction, Hydrolysis)

Phase I metabolism involves functional group modifications that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the parent compound, thereby increasing its polarity. These reactions often create active metabolites or can serve to activate prodrugs. The primary enzymes catalyzing Phase I reactions are the cytochrome P450 (CYP) system, predominantly located in the endoplasmic reticulum of hepatocytes in the liver, though they can also occur in extrahepatic tissues.

Common Phase I reactions include:

Oxidation: The most common Phase I reaction, involving processes like aromatic and aliphatic hydroxylations, N-, O-, and S-dealkylations, N-hydroxylations, sulfoxidations, deaminations, and dehalogenations.

Reduction: Includes reactions such as azodye reductions and nitrogen reductions.

Hydrolysis: Involves the breaking of chemical bonds by the addition of water.

For Scutebarbatine A, hydrolysis, oxidation, and hydrogenation were identified as significant Phase I metabolic pathways.

Phase II Metabolic Transformations (e.g., Acetylation, Glycination)

Phase II metabolic transformations, also known as conjugation reactions, involve the attachment of endogenous hydrophilic molecules to the parent compound or its Phase I metabolites. This process typically renders the compounds more water-soluble, generally inactive, and readily excretable.

Key Phase II reactions and their associated enzymes include:

Glucuronidation: The most widespread Phase II reaction, catalyzed by Uridine diphosphate (B83284) Glucuronosyltransferase (UGT) enzymes, where glucuronic acid is attached to the drug or metabolite.

Sulfation: Involves the transfer of a sulfate (B86663) group, mediated by sulfotransferases (SULTs), increasing polarity.

Acetylation: The addition of an acetyl group to amines or hydrazines, carried out by N-acetyltransferases (NATs).

Methylation: Involves adding a methyl group (-CH3) to the metabolite, catalyzed by methyltransferases (MTs).

Glutathione (B108866) Conjugation: Catalyzed by glutathione S-transferases (GSTs), adding glutathione to reactive metabolites to neutralize toxicity.

Amino Acid Conjugation: Involves the conjugation with amino acids such as glycine, taurine, or glutamic acid, mediated by amino acid N-acyltransferases (AATs).

In the study of Scutebarbatine A, sulfate conjugation was identified as a Phase II metabolic pathway.

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing the application of the advanced in vitro and in vivo models outlined in your request to the chemical compound This compound .

The existing body of research on compounds from the plant Scutellaria barbata focuses predominantly on other constituents, such as Scutebarbatine A, or on the effects of the whole plant extract. For instance, studies on Scutebarbatine A have utilized various cancer cell lines and xenograft models to investigate its antitumor properties nih.govresearchgate.netmdpi.com. Similarly, research on the crude extract of Scutellaria barbata has involved in vitro cell culture and in vivo animal models to assess its biological activities nih.govmdpi.com.

However, these findings are specific to Scutebarbatine A and the general extract and cannot be extrapolated to this compound. The strict requirement for scientifically accurate content focused solely on this compound cannot be met, as the primary research applying 2D/3D cell models, microphysiological systems, specific disease-relevant cell lines, xenografts, or genetically engineered models to this particular compound is not available in the provided search results.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for this compound at this time.

Advanced Research Models and Methodologies in Scutebarbatine Y Research

In Vivo Animal Models for Mechanistic Investigations

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models (Mechanistic Aspects)

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that connects the time course of drug concentrations in the body (pharmacokinetics) with the observed pharmacological effects (pharmacodynamics). This correlation is essential for understanding the mechanistic aspects of a compound's activity and for predicting therapeutic outcomes. slideshare.netslideshare.net

For a compound like Scutebarbatine Y, animal models are indispensable for establishing this relationship. nih.gov The process involves administering the compound to animal subjects and then measuring its concentration in plasma or specific tissues over time, alongside the intensity of a specific biological response (e.g., tumor size reduction, decrease in inflammatory markers).

Key PK/PD parameters analyzed in these models include:

Cmax (Maximum Concentration): The peak concentration that the compound reaches in the body.

Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

AUC (Area Under the Curve): The total exposure to the compound over time.

Emax (Maximum Effect): The maximum pharmacological response achievable.

EC50 (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of the maximum effect.

By integrating these parameters, researchers can build mathematical models that describe how the concentration of this compound at the site of action drives its therapeutic or biological effect. slideshare.net For instance, in oncology studies involving compounds from Scutellaria barbata, PK/PD analysis helps determine if the efficacy is driven by peak concentration (Cmax) or the duration of exposure above a minimum effective concentration (Time > MIC). nih.gov This understanding is fundamental to designing effective dosing regimens that maximize therapeutic benefit while minimizing potential toxicity.

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding the mechanism of action of medicinal compounds, moving beyond the traditional "one drug, one target" paradigm. nih.govnih.gov This is particularly relevant for natural products like this compound, which often interact with multiple targets to produce their therapeutic effects. mdpi.commdpi.com These approaches analyze the complex web of interactions between the drug, proteins, genes, and metabolic pathways within a biological system.

Multi-Omics Data Integration (e.g., Transcriptomics, Proteomics, Metabolomics)

Multi-omics integration combines data from various high-throughput analytical techniques to provide a comprehensive view of the molecular changes induced by a compound. nih.govmdpi.com For this compound, this involves:

Transcriptomics: Analyzing changes in gene expression (RNA levels) in cells or tissues after treatment. This can identify which genes are up- or down-regulated, pointing to the cellular pathways being affected.

Proteomics: Studying the changes in protein expression and post-translational modifications. This provides a direct look at the functional molecules executing cellular processes.

Metabolomics: Measuring the changes in the levels of small-molecule metabolites. As the end products of cellular processes, metabolites offer a functional readout of the physiological state of the cell or organism. mdpi.com

By integrating these datasets, researchers can construct a more complete picture of how this compound modulates cellular function. For example, transcriptomic data might show the upregulation of an apoptosis-related gene, proteomics could confirm an increase in the corresponding pro-apoptotic protein, and metabolomics might detect changes in metabolites associated with the apoptotic process. This layered evidence provides a robust understanding of the compound's mechanism of action.

Protein-Protein Interaction (PPI) Network Analysis

Proteins rarely act in isolation; they form complex interaction networks to carry out their biological functions. nih.govpaccanarolab.org Protein-Protein Interaction (PPI) network analysis is a computational method used to map and analyze these interactions. ebi.ac.uk In the context of this compound research, PPI networks are used to identify the key proteins (hubs) and functional modules that are targeted by the compound.

The analysis typically involves:

Identifying the direct protein targets of this compound through experimental or predictive methods.

Using databases like STRING to construct a network of these target proteins and their known interactors.

Analyzing the network's topology to find "hub" proteins—highly connected nodes that are often critical for the network's function and may represent key therapeutic targets. nih.gov

For compounds from Scutellaria barbata, PPI network analyses have identified central hub proteins like AKT1, VEGFA, JUN, and TNF, which are involved in cancer progression, demonstrating the power of this approach to pinpoint critical targets within a complex biological system. nih.gov

Table 1: Illustrative Hub Proteins in a Hypothetical PPI Network for this compound This table is for illustrative purposes to demonstrate the output of a PPI analysis.

Protein Degree Betweenness Centrality Description
AKT1 152 0.12 A key regulator of cell survival, proliferation, and metabolism. Often implicated in cancer.
JUN 135 0.09 A transcription factor involved in cellular processes like proliferation and apoptosis.
TNF 128 0.08 A pro-inflammatory cytokine that plays a central role in inflammation and immunity.
VEGFA 110 0.07 A critical signaling protein involved in the growth of new blood vessels (angiogenesis).
IL6 105 0.06 A cytokine with roles in inflammation and the maturation of B cells.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

Once a set of target genes or proteins for this compound is identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are used to understand their collective biological significance. researchgate.netnih.gov

Gene Ontology (GO) Analysis: This method categorizes genes and proteins based on three domains: Biological Process (the larger biological objective), Molecular Function (the specific molecular activity), and Cellular Component (the location in the cell where it acts). nih.gov This helps to systematically describe the functions of the target proteins.

KEGG Pathway Analysis: This analysis maps the target proteins to specific biological pathways, such as signaling cascades or metabolic pathways. rsc.org This reveals which cellular highways are being influenced by the compound.

Studies on the broader Scutellaria barbata extract have shown enrichment in pathways critical to cancer and inflammation, such as the PI3K-Akt, MAPK, and NF-kappa B signaling pathways. nih.govcolby.edu A similar analysis for this compound would elucidate its specific impact on these or other cellular processes.

Table 2: Representative Enriched KEGG Pathways for Scutellaria Compounds This table illustrates potential pathways that could be identified for this compound based on research into its parent plant.

KEGG Pathway ID Pathway Name p-value Associated Genes
hsa04151 PI3K-Akt signaling pathway <0.001 AKT1, PIK3R1, MTOR
hsa04010 MAPK signaling pathway <0.001 MAPK1, JUN, FOS
hsa05200 Pathways in cancer <0.001 VEGFA, STAT3, EGFR
hsa04630 JAK-STAT signaling pathway <0.01 JAK2, STAT3, IL6
hsa04110 Cell cycle <0.01 CDK1, CCND1, E2F1

Predictive Modeling and Virtual Screening

Predictive modeling and virtual screening are computational techniques that accelerate drug discovery by identifying potential bioactive compounds and their targets from large databases. nih.govnih.gov

Virtual Screening: This process involves computationally screening vast libraries of compounds to find those that are likely to bind to a specific protein target. mdpi.com If the key targets of a disease are known, virtual screening could assess whether this compound is a likely inhibitor or modulator of those targets.

Predictive Modeling: Machine learning and deep learning algorithms can be trained on datasets of compounds with known activities to build models that can predict the biological activity of new or untested compounds like this compound. nih.govresearchgate.net These models learn the relationship between a molecule's structure and its biological function, enabling predictions of its efficacy or potential targets. researchgate.net This approach can prioritize which specific activities of this compound are most promising for further experimental validation.

Table of Compounds

Compound Name
Apigenin
Baicalein
Eriodictyol
Luteolin
Naringenin
Quercetin
Rhamnazin
Scutellarin
This compound
Verapamil
Wogonin

Comparative Studies and Broader Implications of Scutebarbatine Y Research

Comparative Mechanistic Analysis with Other Diterpenoids and Natural Products

Diterpenoids constitute a significant class of natural products with a wide array of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The mechanisms of action for many diterpenoids often involve the modulation of critical cellular signaling pathways. For instance, Scutellaria barbata extracts and their diterpenoid constituents, such as scutebarbatines, have been shown to exert anti-tumor effects by influencing multiple signaling pathways, including PI3K/Akt/mTOR, MAPK (ERK, JNK, p38), and NFκB pathways. These modulations can lead to reduced tumor cell growth and survival, as well as decreased production of pro-inflammatory cytokines.

Specifically, Scutebarbatine A, another prominent diterpenoid from S. barbata, has been observed to induce apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating caspase-3 and -9 expressions, suggesting a mitochondria-mediated apoptotic pathway. It also affects Inhibitors of Apoptosis (IAPs), effectively "releasing the molecular brakes" on apoptosis in cancer cells. While direct comparative mechanistic analysis for Scutebarbatine Y against other individual diterpenoids is not extensively detailed in the current literature, its classification as a neo-clerodane diterpenoid from S. barbata suggests it may share common mechanistic features with other scutebarbatines and clerodane-type diterpenes nih.gov. Diterpenoids, in general, are known to modulate cell membrane synthesis, cell division, and carbohydrate metabolism in microorganisms, offering insights into their broader biological impacts.

Comparison of Biological Activities and Mechanisms with Structurally Related Scutebarbatine Analogues

This compound is part of a larger family of scutebarbatine analogues isolated from Scutellaria barbata nih.gov. Several of these analogues, including Scutebarbatine A, B, G, I, L, M, and N, have been investigated for their biological activities, particularly their cytotoxic effects against various human cancer cell lines. These compounds often exhibit significant cytotoxic activities, with some displaying IC50 values in the low micromolar range.

For instance, Scutebarbatine A has demonstrated potent antitumor effects on A549 cells, with an IC50 value of 39.21 µM. It induces dose-dependent apoptosis, specifically in cancer cells, by down-regulating pro-survival proteins, notably the Inhibitors of Apoptosis (IAPs). This suggests a mechanism where Scutebarbatine A disrupts critical survival pathways in malignant cells. Other neo-clerodane diterpenoid alkaloids from S. barbata, such as scutebarbatines I-L, G, M-N, and scutehenanines A-D, have also shown cytotoxic activity against various human cancer cell lines, including nasopharyngeal (HONE-1), oral epidermoid carcinoma (KB), colorectal carcinoma (HT29), and prostate cancer cells (22Rv1), with IC50 values typically ranging from 2.0 to 8.5 µM. The structural variations among these analogues contribute to their differing potency and specificity, highlighting the potential for structure-activity relationship (SAR) studies to optimize their biological effects.

Table 1: Cytotoxic Activities of Selected Scutellaria barbata Diterpenoid Analogues against Human Cancer Cell Lines

Compound NameCancer Cell Line(s)IC50 (µM) RangeReference
Scutebarbatine AA549 cells39.21
Scutebarbatine ACaco-2 cells10-60
Scutebarbatine GHONE-1, KB, HT293.4–8.5
6,7-di-O-nicotinoylscutebarbatine GHONE-1, KB, HT293.4–8.5
6-O-nicotinoyl-7-O-acetylscutebarbatine GHONE-1, KB, HT293.4–8.5
Scutebarbatine HHONE-1, KB, HT293.4–8.5
7-O-nicotinoylscutebarbatine HHONE-1, KB, HT293.4–8.5
Scutebarbatines I-LHT29 colorectal carcinoma cells3.5–6.3
Scutebarbatines M-NHT29 colorectal carcinoma cells3.5–6.3
Scutehenanines A-DHT29 colorectal carcinoma cells2.8–6.4
Ent-clerodane diterpenoids from S. barbataHT29 colorectal carcinoma cells2.5–6.6
Neo-clerodane diterpenoids from S. barbataHT29 colorectal carcinoma cells3.5–6.7

Potential of this compound as a Chemical Biology Probe for Pathway Perturbation

Chemical biology probes are small molecules specifically designed to bind to and modulate the function of particular protein targets, serving as invaluable tools for deciphering complex biological mechanisms in living systems. They enable researchers to control pathway activity spatiotemporally, allowing for precise perturbation and dissection of signal transduction pathways. This capability is critical for understanding the roles of specific proteins in disease pathology and for validating potential drug targets.

While current research does not explicitly label this compound as an established chemical biology probe, its identification as a neo-clerodane diterpenoid from Scutellaria barbata positions it as a compound with inherent biological activity nih.gov. The broad range of cytotoxic and immunomodulatory effects observed with other diterpenoids from S. barbata, along with their ability to influence various signaling pathways, suggests that this compound could potentially serve as a scaffold for developing such probes. The structural complexity and diverse bioactivities characteristic of diterpenoids make them excellent candidates for targeted chemical biology studies aimed at perturbing and elucidating specific biological processes. Further research focusing on identifying this compound's precise molecular targets and mechanisms could unveil its utility as a valuable tool for pathway perturbation, potentially leading to a deeper understanding of cellular processes and novel therapeutic strategies.

Immunomodulatory Effects and Underlying Mechanisms

Scutellaria barbata, the source of this compound, is well-documented for its immunomodulatory properties. These effects are often attributed to its rich composition of active constituents, including diterpenoids like scutebarbatines. Studies on the plant extract and its components indicate a capacity to modulate both innate and adaptive immune responses.

Conclusion and Future Research Trajectories for Scutebarbatine Y

Comprehensive Summary of Current Academic Understanding of Scutebarbatine Y Mechanisms

This compound is recognized as an important neo-clerodane diterpenoid alkaloid derived from Scutellaria barbata sci-hub.senih.govresearchgate.net. This class of compounds is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral effects, which are believed to contribute to the detoxifying properties of S. barbata sci-hub.se.

Current academic understanding suggests that this compound, as part of the active constituents of Scutellaria barbata, exerts its anti-tumor effects through complex mechanistic pathways. Specifically, studies indicate that active components from Scutellaria barbata can influence cellular signaling pathways such as the PI3K/Akt/mTOR pathway, leading to reduced tumor cell growth and improved survival nih.gov. Furthermore, the MAPK signaling pathway, encompassing ERK, JNK, and p38, is a target through which Scutellaria barbata components, including potentially this compound, suppress tumor cell proliferation and survival nih.gov. The NFκB pathway is also implicated, with its inhibition by Scutellaria barbata constituents leading to a reduction in pro-inflammatory cytokines, alleviation of inflammation, and subsequent inhibition of tumor cell growth nih.gov.

Beyond these broad pathway modulations, this compound has been demonstrated to possess cytotoxic activities against human cancer cells, specifically targeting HT29 colorectal carcinoma cells nih.gov. Its presence within Scutellaria barbata also implies its contribution to the herb's ability to inhibit tumor cell proliferation, induce apoptosis, suppress cell migration and invasion, impede angiogenesis, and modulate immune responses nih.gov. While detailed, isolated mechanisms specifically for this compound are an ongoing area of research, its classification as a potent alkaloid with reported cytotoxic effects underscores its significance in natural product pharmacology sci-hub.senih.gov.

Identification of Unaddressed Research Questions and Critical Knowledge Gaps

Despite the identified biological activities and initial mechanistic insights, several critical research questions and knowledge gaps regarding this compound remain unaddressed, hindering its full therapeutic potential.

One significant gap lies in the precise elucidation of this compound's specific mechanisms of action at a molecular level nih.gov. While it is known to be cytotoxic and broadly associated with pathways modulated by Scutellaria barbata extracts, detailed investigations into its direct molecular targets, binding affinities, and specific cellular interactions are often not fully reported for this compound in isolation. This lack of precision limits the ability to design targeted interventions or optimize its efficacy.

Furthermore, a general research gap for active components of Scutellaria barbata, including this compound, pertains to the transition from laboratory-stage studies to clinical applications nih.gov. Most current research remains preclinical, indicating a need for comprehensive in vivo studies and, ultimately, human clinical trials to validate efficacy, establish therapeutic windows, and understand its pharmacokinetics and pharmacodynamics in complex biological systems. The challenge of effectively extracting and isolating these active ingredients for drug development also represents a considerable hurdle researchgate.netewadirect.com.

The biosynthesis of this compound within Scutellaria barbata also presents a knowledge gap. Understanding the complete biosynthetic pathway would facilitate scalable and sustainable production methods, moving beyond traditional extraction from plant material, which can be resource-intensive and yield-limited sciencedaily.com.

Emerging Methodologies and Technologies for Advancing this compound Research

Advancing research on this compound will heavily rely on the application of emerging methodologies and technologies, facilitating deeper mechanistic understanding and efficient production.

Advanced Analytical Chemistry: Techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-Orbitrap-MS) are crucial for the systematic characterization, isolation, and quantification of diterpenoids like this compound from complex natural matrices mdpi.com. These methods enable precise identification and purity assessment, essential for robust pharmacological studies.

Synthetic Biology and Metabolic Engineering: Leveraging insights from genomic sequencing of Scutellaria barbata, researchers can aim to identify the genes encoding enzymes involved in the biosynthetic pathway of this compound. This knowledge can then be applied to engineer microbial hosts, such as yeast, for the heterologous production of this compound in a controlled and scalable manner sciencedaily.com. This approach offers a sustainable alternative to traditional plant extraction.

Network Pharmacology and Systems Biology: These computational approaches are increasingly vital for understanding the multi-target and multi-pathway mechanisms of natural compounds. Network pharmacology can identify key targets and pathways that this compound interacts with, while systems biology can model its effects on complex cellular networks, providing a holistic view of its pharmacological actions nih.gov. Molecular docking simulations, a component of network pharmacology, can predict binding affinities and interactions with specific protein targets nih.gov.

Omics Technologies (e.g., Proteomics, Metabolomics): Applying advanced omics technologies can reveal the global cellular responses to this compound treatment. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can profile alterations in cellular metabolites, providing direct evidence of pathway modulation and downstream effects. Single-cell RNA sequencing, as applied to plant specialized metabolites, also holds promise for elucidating biosynthetic pathways researchgate.net.

Microbial Biotransformation: Exploring microbial biotransformation of this compound or its precursors can lead to the discovery of novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties frontiersin.org. This method utilizes microorganisms to perform specific chemical modifications that are challenging to achieve through conventional synthetic chemistry.

Interdisciplinary Perspectives and Collaborative Research Directions to Maximize Scholarly Impact

Maximizing the scholarly impact of this compound research necessitates a strong emphasis on interdisciplinary collaboration, integrating expertise across diverse scientific domains.

Chemistry and Pharmaceutical Sciences: Collaboration between synthetic chemists and pharmaceutical scientists is critical for developing efficient and cost-effective methods for this compound synthesis, as well as for designing and synthesizing novel analogs with improved drug-like properties sciencedaily.com. This includes medicinal chemistry efforts to optimize its structure for better efficacy and reduced off-target effects.

Biology and Pharmacology: Integrating cell biology, molecular biology, and pharmacology is essential to precisely delineate this compound's targets and mechanisms of action. This collaboration can lead to the identification of novel therapeutic strategies and the development of more effective treatments, particularly in oncology where Scutellaria barbata compounds have shown promise nih.govnih.gov.

Genomics and Biotechnology: Researchers in genomics and biotechnology can contribute by mapping the biosynthetic pathways of this compound within Scutellaria barbata and developing bio-production platforms using engineered microbes or plant cell cultures. This collaboration is crucial for sustainable supply and industrial-scale production sciencedaily.com.

Traditional Medicine and Modern Drug Discovery: Bridging traditional Chinese medicine (TCM) knowledge with modern pharmacological investigation is a vital interdisciplinary direction. This compound's origin in Scutellaria barbata, a TCM herb, highlights the potential of ethnopharmacology to guide the discovery of new therapeutic compounds sciencedaily.com. Collaborative efforts can validate traditional uses with scientific rigor and unlock new drug candidates from natural sources.

Computational Biology and Artificial Intelligence: Computational modeling, molecular docking, and artificial intelligence (AI) can accelerate drug discovery by predicting compound activity, optimizing structures, and identifying potential targets. AI-driven approaches can analyze complex biological data generated from omics studies to uncover hidden patterns and accelerate mechanistic understanding of this compound berkeley.edu.

These interdisciplinary collaborations are vital for addressing the complex challenges associated with natural product research, from discovery and characterization to mechanism elucidation and eventual translation into clinical applications, ultimately maximizing the scholarly and therapeutic impact of this compound.

Q & A

Q. What criteria validate this compound as a candidate for combination therapy?

  • Answer : Synergy is confirmed via fractional inhibitory concentration index (FICI ≤0.5). Checkerboard assays assess dose reduction potential. Resistance induction studies (serial passaging in sub-MIC concentrations) evaluate propensity for cross-resistance .

Methodological Considerations

Q. How should researchers address variability in this compound’s activity due to bacterial efflux pumps?

  • Answer : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination assays. Compare MIC values in wild-type vs. efflux-deficient mutants (e.g., S. aureus NorA knockout) .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

  • Answer : Nonlinear regression models (e.g., log-logistic, Hill equation) calculate EC₅₀ values. Bootstrap resampling estimates confidence intervals. For time-kill assays, area under the curve (AUC) analysis quantifies bactericidal kinetics .

Data Reporting & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s docking results?

  • Answer : Publish full docking parameters (grid size, Lamarckian GA settings). Share protein PDB IDs (e.g., 1UAG for MurD ligase). Validate results with multiple software (e.g., Glide, MOE) .

Q. Q. What metadata should accompany in vivo efficacy studies of this compound?

  • Answer : Report animal strain, infection route, and ethical approval ID. Include PK parameters (Cₘₐₓ, t₁/₂) and PD endpoints (bacterial load reduction). Adhere to ARRIVE guidelines for experimental transparency .

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